molecular formula C13H16O4S B8291834 2-tosyloxymethyl-3,4-dihydro-2H-pyran

2-tosyloxymethyl-3,4-dihydro-2H-pyran

Cat. No.: B8291834
M. Wt: 268.33 g/mol
InChI Key: VZTICRGNQHVZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tosyloxymethyl-3,4-dihydro-2H-pyran is a useful research compound. Its molecular formula is C13H16O4S and its molecular weight is 268.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16O4S

Molecular Weight

268.33 g/mol

IUPAC Name

3,4-dihydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H16O4S/c1-11-5-7-13(8-6-11)18(14,15)17-10-12-4-2-3-9-16-12/h3,5-9,12H,2,4,10H2,1H3

InChI Key

VZTICRGNQHVZHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Whilst cooling a solution of 14.2 g of 2-hydroxymethyl-3,4-dihydro-2H-pyran in 120 ml of pyridine on an ice-water bath at 0°-5° C., 28.4 g of crystals of tosyl chloride were added and the mixture was then stirred at room temperature overnight. The salt which precipitated with the aid of a Celite (Trademark) filter aid was separated by filtration and the filtrate was concentrated under reduced pressure. Water was added to the residue and the resulting mixture was extracted with diethyl ether. The ethereal extract was washed with a saturated aqueous solution of sodium bicarbonate and then with aqueous sodium chloride, after which the solvent was evaporated off under reduced pressure. The residue was purified by column chromatography through silica gel eluted with a 7:1 by volume mixture of hexane and ethyl acetate, to give 31.5 g of the title compound, in the form of colourless crystals melting at 47°-48° C.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
crystals
Quantity
28.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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